Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Description

Historical Context of Benzothiazole Derivatives in Organic Chemistry

The historical development of benzothiazole chemistry traces its origins to the late 19th century when German chemist Heinrich Debus first synthesized benzothiazole in 1889. Initially, benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, but its medicinal potential began to unfold gradually as researchers explored its biological activities and pharmacological effects. Over the ensuing decades, benzothiazole derivatives emerged as promising candidates for drug development, with notable contributions from seminal studies elucidating their diverse pharmacodynamic profiles.

The genesis of benzothiazole research can be traced to foundational work in heterocyclic chemistry during the industrial revolution period. The very first record of related heterocyclic synthesis methodologies appeared in 1873 when German chemist Claus reported innovative approaches to heterocyclic compound formation. This early work laid the groundwork for subsequent developments in benzothiazole chemistry, establishing fundamental synthetic pathways that continue to influence modern organic synthesis strategies.

Throughout the 20th century, benzothiazole derivatives gained recognition for their remarkable structural properties and synthetic accessibility. In the 1950s, derivatives of benzothiazole, particularly 2-aminobenzothiazoles, were extensively investigated for their muscle relaxant properties, marking the beginning of systematic pharmacological investigations of this chemical class. The development of modern synthetic methodologies has revolutionized the preparation of benzothiazole derivatives, with researchers developing sophisticated approaches including condensation reactions, transition-metal-catalyzed processes, and combinatorial chemistry techniques.

Contemporary research in benzothiazole chemistry has been propelled by advances in high-throughput screening platforms and virtual screening approaches, which have accelerated the identification of lead compounds with desirable pharmacological properties. The advent of computational modeling techniques and modern analytical methods has further enhanced the understanding of structure-activity relationships within benzothiazole systems. Modern approaches to benzothiazole synthesis encompass diverse methodologies, including catalyst-free microwave-assisted methods for preparation of annulated heterocyclic structures, which have demonstrated excellent yields and environmental sustainability.

The evolution of benzothiazole chemistry has been characterized by continuous innovation in synthetic strategies and expanding applications across multiple scientific disciplines. Recent developments in benzothiazole research have focused on developing prodrugs and formulation strategies to address challenges related to bioavailability and tissue-targeting, enhancing the clinical translation of benzothiazole-based therapeutics. The historical trajectory of benzothiazole derivatives demonstrates their evolution from simple synthetic intermediates to sophisticated molecular platforms for diverse applications in organic synthesis, materials science, and pharmaceutical research.

Structural Classification Within Amide-Functionalized Heterocyclic Compounds

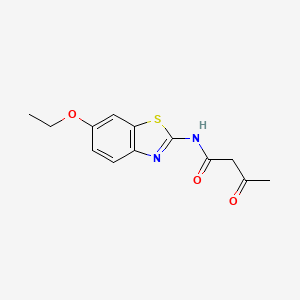

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- belongs to a specialized class of compounds that combine the structural features of aromatic heterocycles with amide functionality, creating a unique molecular architecture with distinct chemical and physical properties. The compound can be systematically classified within the broader category of amide-functionalized heterocyclic compounds, which represent a significant subset of bioactive molecules in medicinal chemistry. The amide functional group present in this compound consists of a carbonyl carbon directly bonded to a nitrogen atom, with the nitrogen forming part of the benzothiazole heterocyclic system, creating a conjugated arrangement that influences the compound's reactivity and stability.

The structural classification of this compound requires consideration of multiple chemical features that contribute to its overall molecular identity. The benzothiazole core structure consists of a fused bicyclic system containing both benzene and thiazole rings, with the thiazole component providing a five-membered heterocyclic arrangement containing both nitrogen and sulfur atoms. The specific substitution pattern includes an ethoxy group (-OCH₂CH₃) positioned at the 6-carbon of the benzothiazole system, which significantly influences the electronic properties and steric characteristics of the molecule.

From a functional group perspective, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- can be classified as a secondary amide, with the nitrogen atom forming connections to both the carbonyl carbon of the butanamide chain and the 2-position carbon of the benzothiazole ring system. The presence of the oxo-functionality (ketone group) within the butanamide side chain creates an additional carbonyl center, classifying this compound as a beta-keto amide derivative. This dual carbonyl arrangement provides unique reactivity patterns and contributes to the compound's potential for diverse chemical transformations.

The systematic structural analysis reveals that this compound belongs to the broader family of heterocyclic amides, specifically within the subclass of benzothiazole-substituted amides. The molecular formula C₁₃H₁₄N₂O₃S indicates the presence of two nitrogen atoms, three oxygen atoms, and one sulfur atom, with the heteroatom distribution reflecting the complex heterocyclic nature of the molecule. The computational properties of the compound, including its hydrogen bond donor count of 1 and hydrogen bond acceptor count of 4, position it within a specific range of molecular descriptors that influence its potential interactions with biological systems.

Table 1: Structural Classification Parameters of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

The compound's structural complexity extends beyond simple functional group identification to encompass considerations of molecular conformation and electronic distribution. The benzothiazole core exhibits aromatic character with delocalized electron systems spanning both the benzene and thiazole components. The coplanar arrangement of the nine atoms comprising the bicyclic core, along with attached substituents, creates a rigid molecular framework that constrains conformational flexibility and influences intermolecular interactions.

Within the context of amide-functionalized heterocyclic compounds, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- represents an example of how synthetic chemists can combine multiple functional elements to create molecules with enhanced structural complexity and potential bioactivity. The strategic positioning of the ethoxy substituent and the incorporation of the oxobutanamide side chain demonstrate sophisticated molecular design principles that are characteristic of modern pharmaceutical chemistry. This structural arrangement places the compound within a category of molecules that exhibit both the stability associated with aromatic heterocyclic systems and the reactivity potential of amide and ketone functional groups.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-9-4-5-10-11(7-9)19-13(14-10)15-12(17)6-8(2)16/h4-5,7H,3,6H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGVXXEQKKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063384 | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-88-5 | |

| Record name | N-(6-Ethoxy-2-benzothiazolyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtoelan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-ethoxybenzothiazol-2-yl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 6-Ethoxy-2-aminobenzothiazole

- Starting from commercially available 2-aminobenzothiazole, selective ethoxylation at the 6-position is achieved via nucleophilic aromatic substitution or electrophilic substitution depending on precursors.

- Alternatively, 6-ethoxybenzothiazole derivatives can be prepared by cyclization reactions involving 2-aminothiophenol derivatives with ethoxy-substituted carboxylic acid derivatives or their equivalents.

Acylation to Form Butanamide Derivative

- The key step involves reacting 6-ethoxy-2-aminobenzothiazole with acetoacetyl chloride or a suitable acetoacetyl derivative under controlled conditions.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature (0–25 °C) to avoid side reactions.

- A base such as triethylamine or pyridine is used to neutralize the generated hydrochloric acid and drive the reaction to completion.

- The product precipitates or is extracted and purified by recrystallization or chromatographic methods.

Representative Synthetic Procedure (Based on Literature Analogues)

| Step | Reagents & Conditions | Outcome | |

|---|---|---|---|

| 1 | 6-ethoxy-2-aminobenzothiazole + Acetoacetyl chloride | Stir in dry dichloromethane, 0–25 °C, 2–4 h | Formation of N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide |

| 2 | Workup: aqueous wash, drying over anhydrous MgSO4 | Isolation of crude product | |

| 3 | Purification: recrystallization from ethanol or column chromatography | Pure target compound |

Alternative Synthetic Routes and Related Methods

- Multicomponent Reactions: Some studies describe one-pot multicomponent reactions involving substituted anilines and acetoacetate derivatives under solvent-free or reflux conditions to yield acetoacetanilide intermediates, which can be further functionalized to benzothiazole derivatives.

- Bromination and Azide-Alkyne Cycloaddition: For related benzothiazole derivatives, bromination of acetoacetanilides followed by azide-alkyne Huisgen cycloaddition has been reported to introduce heterocyclic moieties, though this is more specific to triazole-benzoxazole hybrids rather than the exact compound here.

- Protecting Group Strategies: In complex synthetic schemes involving benzo-fused heterocycles, amino protecting groups such as carbobenzoxy and N-protected chloroketones are employed to improve yields and selectivity.

Analytical Confirmation of Synthesis

- Infrared Spectroscopy (IR): Characteristic carbonyl stretching vibrations at ~1700 cm⁻¹ confirm the presence of the keto and amide groups.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show signals corresponding to ethoxy groups, benzothiazole ring protons, and the acetoacetamide side chain.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 278.33 g/mol confirm the molecular identity.

- Elemental Analysis: Matches theoretical values for C, H, N, O, and S content.

Summary Table of Preparation Methods

Research Findings and Considerations

- The direct acylation method is favored for its simplicity and high purity of product.

- Reaction parameters such as temperature, solvent choice, and base type critically influence yield and purity.

- Protecting groups and intermediate modifications are essential when synthesizing more complex derivatives.

- Analytical techniques confirm the successful formation of the amide bond and retention of the benzothiazole structure.

- The compound is classified as eye irritant, indicating the need for careful handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Behavior

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- can undergo several chemical reactions:

- Oxidation : This reaction can yield sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution : The ethoxy group may be substituted with other nucleophiles under appropriate conditions.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with a suitable butanoyl chloride derivative in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The reaction conditions generally involve stirring at room temperature or slightly elevated temperatures until completion .

Medicinal Chemistry

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- has shown potential in various medicinal applications:

- Antimicrobial Activity : Research indicates that compounds containing benzothiazole moieties exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies have demonstrated that derivatives of benzothiazole possess anticancer activity. For instance, compounds similar to Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- have been evaluated for their efficacy against various cancer cell lines .

Pharmacological Studies

The compound's interaction with biological systems is crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, through mechanisms including hydrogen bonding and hydrophobic interactions .

Industrial Applications

In addition to its pharmaceutical relevance, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is being explored for its utility in the development of specialty chemicals and materials. Its unique properties may facilitate the synthesis of more complex molecules that could serve various industrial purposes .

Antimicrobial Activity Study

In a study conducted by Amnerkar et al., various benzothiazole derivatives were synthesized and tested for their antibacterial efficacy. The findings indicated that compounds similar to Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, exhibited significant antibacterial activity against common pathogens .

Anticancer Activity Evaluation

Research by Uremic et al. focused on the anticancer potential of benzothiazole derivatives. Their results showed that certain derivatives demonstrated promising activity against cancer cell lines, suggesting that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, could be further investigated as a lead compound in cancer therapy .

Anti-inflammatory Research

A study by Sadhasivam et al. evaluated several benzothiazole derivatives for anti-inflammatory effects. The results indicated that specific compounds exhibited potent anti-inflammatory activity, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the amide side chain. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups enhance solubility in polar solvents compared to chloro or trifluoromethyl derivatives .

- Thermal Stability : Trifluoromethyl-substituted benzothiazoles exhibit higher thermal stability due to strong C–F bonds, whereas ethoxy derivatives may degrade at lower temperatures .

- Crystallography : The methoxy analog in forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions. Ethoxy’s larger size may disrupt such packing, altering melting points and crystallinity.

Biological Activity

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article examines its biological activity, focusing on its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is C13H14N2O3S, with a molecular weight of approximately 278.33 g/mol. The compound features an ethoxy group at the 6-position of the benzothiazole ring, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3S |

| Molecular Weight | 278.33 g/mol |

| Chemical Class | Benzothiazole Derivative |

The mechanism of action for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- involves interactions with specific biological macromolecules such as enzymes and receptors. The benzothiazole moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, modulating their activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that require further elucidation. Its unique structural features may enhance its efficacy compared to simpler benzothiazole derivatives.

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies demonstrated that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics.

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that compounds similar to Butanamide showed promising results in inhibiting tumor growth in xenograft models. Further research is needed to explore its mechanisms and potential as a lead compound in cancer therapy .

Toxicity and Safety Profile

Toxicological assessments indicate that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- has a favorable safety profile. In repeated dose toxicity studies conducted on rats, no significant adverse effects were observed at doses up to 1000 mg/kg bw/day. The no observed adverse effect level (NOAEL) was established at this dosage .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Introducing the ethoxy-benzothiazolyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the butanamide group .

- Reaction condition optimization : Temperature (60–100°C), solvent choice (DMF or THF), and pH control to maximize yield (70–85%) and minimize side products . Purification via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the ethoxy group and amide bond integrity (e.g., δ 1.4 ppm for ethoxy CH₃, δ 170 ppm for carbonyl) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 347.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How is the compound’s stability assessed under varying storage conditions?

- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks .

- HPLC-UV monitoring : Track degradation products (e.g., hydrolysis of the amide bond or ethoxy group) .

- Recommendation : Store at –20°C in amber vials with desiccants to prevent hydrolytic/oxidative degradation .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., benzothiazole sulfur as a redox-active center) .

- Molecular docking : Screens against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina to estimate binding energies (ΔG ≤ –8 kcal/mol) .

- MD simulations : Assess conformational stability in solvated systems (e.g., water/lipid bilayer) over 100-ns trajectories .

Q. How can contradictions in reported biological activities be resolved?

- Dose-response profiling : Use IC₅₀ curves to compare potency across assays (e.g., antiproliferative activity in MCF-7 vs. HEK293 cells) .

- Metabolite identification : LC-MS/MS detects active metabolites (e.g., N-deethylation products) that may contribute to off-target effects .

- Pathway enrichment analysis : Integrate transcriptomic data (RNA-seq) to identify overrepresented pathways (e.g., MAPK/NF-κB) .

Q. What strategies improve selectivity for target enzymes versus homologous isoforms?

- Structure-activity relationship (SAR) : Modify the ethoxy group to bulkier substituents (e.g., isopropoxy) to exploit hydrophobic binding pockets .

- Proteomic profiling : Use kinome-wide inhibitor screens (e.g., KINOMEscan) to identify off-target kinase interactions .

- Covalent docking : Design electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues .

Q. How are degradation pathways elucidated for regulatory compliance?

- Forced degradation studies : Acid/Base hydrolysis (0.1M HCl/NaOH), oxidative stress (H₂O₂), and photolysis (ICH Q1B guidelines) .

- LC-QTOF-MS : Identifies major degradation products (e.g., benzothiazole ring-opening products at m/z 215.08) .

- Ecotoxicity assessment : Test biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC₅₀) for environmental risk profiling .

Methodological Notes

- Contradictory data : Cross-validate synthetic protocols (e.g., alternative catalysts for amide coupling) using DoE (Design of Experiments) to identify critical variables .

- Advanced purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers if racemization occurs during synthesis .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChemSpider) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.